molecular formula C9H7FN2O3 B7963193 Methyl 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylate

Methyl 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylate

Cat. No.: B7963193
M. Wt: 210.16 g/mol
InChI Key: ZLKGRYPTCVDCBL-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylate typically involves the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative. One common method includes the use of 2-amino-6-fluorobenzoic acid as a starting material, which undergoes cyclization with methyl chloroformate under basic conditions to form the desired benzoxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoxazole ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The fluorine atom enhances its binding affinity to the target molecules, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-1,3-benzoxazole-5-carboxylate: Lacks the fluorine atom, which may result in different biological activities.

    Methyl 2-amino-6-chloro-1,3-benzoxazole-5-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its reactivity and potency.

    Methyl 2-amino-6-bromo-1,3-benzoxazole-5-carboxylate: Contains a bromine atom, which may affect its pharmacokinetic properties.

Uniqueness

The presence of the fluorine atom in methyl 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylate makes it unique compared to its analogs. Fluorine is known to enhance the metabolic stability and binding affinity of compounds, making this derivative potentially more effective in its applications .

Properties

IUPAC Name

methyl 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c1-14-8(13)4-2-6-7(3-5(4)10)15-9(11)12-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKGRYPTCVDCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1F)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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